molecular formula C22H16ClN3O5 B2831430 13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034506-24-4

13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2831430
CAS No.: 2034506-24-4
M. Wt: 437.84
InChI Key: WYSWDSMPNJLGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule featuring a fused tricyclic core (1,5,9-triazatricyclo[8.4.0.03,8]tetradeca system) substituted with a 8-methoxy-2-oxochromene-3-carbonyl moiety and a chlorine atom at position 12. The triazatricyclo core may contribute to unique binding interactions, given its rigidity and nitrogen-rich environment, which could enhance target affinity .

Properties

IUPAC Name

13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5/c1-30-17-4-2-3-12-9-14(22(29)31-19(12)17)20(27)25-8-7-16-15(11-25)21(28)26-10-13(23)5-6-18(26)24-16/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSWDSMPNJLGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with appropriate amines and chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to reduce reaction times and improve efficiency . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Core Structure Substituents Key Spectral Data (IR, NMR) Reference
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) Chromene-3-carboxamide 8-methoxy, 2-imino, 2-chlorophenyl amide IR: C=O stretch at ~1,690 cm⁻¹; NMR: δ 3.99 (s, OCH₃), 7.48–8.05 (m, Ar-H)
8-Carboxylic acid-2-methoxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5a) Triazoloquinazolinone 2-methoxy, 8-carboxylic acid IR: ν 1,685 (C=O); NMR: δ 3.19 (s, OH), 13.15 (s, NH); MS: m/z 260
8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine Dibenzodiazepine Dual chloro substituents, piperazine linkage Synthetic yield: 11%; no spectral data reported

Key Observations :

  • Compared to triazoloquinazolinones (e.g., 5a), the tricyclic core of the target compound introduces greater conformational rigidity, which may influence binding kinetics .
  • Chlorine substitution at position 13 mirrors the dual chloro groups in ’s dibenzodiazepine, a feature often linked to improved lipophilicity and target engagement .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data and Physicochemical Properties

Compound Name IR (C=O stretch, cm⁻¹) NMR Shifts (δ, ppm) MS (m/z) LogP*
Target Compound (hypothetical) ~1,700 (estimated) δ 3.8–4.0 (OCH₃), δ 7.5–8.5 (Ar-H) N/A ~2.5 (predicted)
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 1,690 δ 3.99 (OCH₃), 7.48–8.05 (Ar-H) 352 3.1
8-Carboxylic acid-2-methoxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5a) 1,685 δ 3.19 (OH), 13.15 (NH) 260 1.8

Notes:

  • The absence of an NH proton in the target compound (vs. 5a ) may reduce hydrogen-bonding capacity but enhance membrane permeability.

Biological Activity

The compound 13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied in medicinal chemistry for their potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The presence of the chromene moiety and the triazatricyclo structure enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H16ClN3O5
Molecular Weight433.83 g/mol
CAS Number2034506-24-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that related coumarin compounds possess antibacterial activity against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhimurium.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.68 μg/mL against specific bacterial strains .

Anticancer Activity

The compound's structural components suggest potential anticancer mechanisms through the modulation of cellular pathways:

  • Mechanism of Action : Interaction with specific molecular targets such as enzymes involved in cell proliferation and apoptosis.
  • Cell Lines Tested : The A549 lung carcinoma cell line showed varying degrees of cytotoxicity when treated with related coumarin derivatives .

Anti-inflammatory Properties

Coumarins have also been reported to exhibit anti-inflammatory effects:

  • Pathways Involved : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Study on Coumarin Derivatives :
    • Researchers synthesized various coumarin derivatives and evaluated their antibacterial properties.
    • Results indicated that compounds with specific substituents exhibited enhanced activity against gram-positive bacteria .
  • Anticancer Evaluation :
    • A study focused on the cytotoxic effects of triazole-coumarin hybrids on cancer cell lines.
    • The findings revealed that certain derivatives effectively induced apoptosis in cancer cells .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that chromene-based compounds could inhibit key signaling pathways involved in inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and acylation. Critical parameters include:

  • Temperature : Optimal ranges between 60–80°C for cyclization to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Reaction Time : Extended reaction times (12–24 hours) improve yields for tricyclic core formation .
  • Analytical Validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm intermediate and final product structures .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H NMR : Identify protons on the chromene (δ 6.8–7.5 ppm) and triazatricyclo moieties (δ 3.0–4.5 ppm for N-CH₃) .
  • FT-IR : Confirm carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the tricyclic core .

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromene moiety .
  • Thermal Stability : Avoid temperatures >40°C to prevent decomposition of the acetylated benzofuran group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Optimization : Use standardized in vitro models (e.g., HEK293 or HeLa cells) to minimize variability in IC₅₀ measurements .
  • Structural Analog Comparison : Compare activity with ethyl 7-ethyl-6-imino derivatives to isolate the impact of the 8-methoxy substituent .
  • Mechanistic Profiling : Employ SPR (surface plasmon resonance) to validate target binding specificity if conflicting enzyme inhibition data arise .

Q. What advanced strategies can elucidate the compound’s reaction pathways under oxidative conditions?

  • Methodological Answer :

  • LC-MS Monitoring : Track intermediates during oxidation with H₂O₂ or KMnO₄ to identify labile sites (e.g., chromene ring cleavage) .
  • Computational Modeling : Use DFT (density functional theory) to predict reactive sites (e.g., electron-deficient triazatricyclo nitrogen atoms) .
  • Isolation of Byproducts : Employ preparative HPLC to isolate and characterize oxidized derivatives for mechanistic insights .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Panel Screening : Use a 384-well kinase assay platform (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Co-crystallization Trials : Soak the compound with crystallized kinases (e.g., CDK2 or EGFR) to resolve binding modes .
  • SAR Studies : Synthesize analogs with modified methoxy or chloro groups to map critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.